molecular formula C10H11ClN2S B5720169 N-(2-chlorophenyl)-N'-cyclopropylthiourea

N-(2-chlorophenyl)-N'-cyclopropylthiourea

Cat. No. B5720169
M. Wt: 226.73 g/mol
InChI Key: KSQYQQIOUAPSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-cyclopropylthiourea is a chemical compound that belongs to the class of thiourea derivatives. It is commonly referred to as CCT or D294. This chemical compound has gained significant attention in scientific research due to its potential as a therapeutic agent in various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-N'-cyclopropylthiourea is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and carbonic anhydrase. It also has the potential to modulate the activity of various signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-cyclopropylthiourea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. It also has the potential to inhibit angiogenesis by suppressing the activity of VEGF and other pro-angiogenic factors. Moreover, it has been shown to regulate blood glucose levels by improving insulin sensitivity and inhibiting gluconeogenesis. It also has the potential to protect against neurotoxicity by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorophenyl)-N'-cyclopropylthiourea in lab experiments include its high potency and selectivity towards various enzymes and signaling pathways. It also has the potential to induce apoptosis in cancer cells and inhibit angiogenesis. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.

Future Directions

There are various future directions for the research on N-(2-chlorophenyl)-N'-cyclopropylthiourea. One of the potential directions is to investigate its potential as a therapeutic agent in other diseases such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective analogs of N-(2-chlorophenyl)-N'-cyclopropylthiourea. Moreover, it is important to investigate the safety and toxicity of N-(2-chlorophenyl)-N'-cyclopropylthiourea in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-N'-cyclopropylthiourea involves the reaction of 2-chloroaniline and cyclopropylisothiocyanate in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(2-chlorophenyl)-N'-cyclopropylthiourea has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has the potential to regulate blood glucose levels and improve insulin sensitivity in diabetic patients. Moreover, it has been shown to protect against neurotoxicity and improve cognitive function in animal models of neurodegenerative disorders.

properties

IUPAC Name

1-(2-chlorophenyl)-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQYQQIOUAPSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-cyclopropylthiourea

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